molecular formula C16H11N3O2S2 B2793330 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-47-4

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2793330
CAS RN: 946287-47-4
M. Wt: 341.4
InChI Key: BYVUQYVKJKAXGB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide, also known as BTTIC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BTTIC is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole moiety have been reported to exhibit antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial proteins or enzymes involved in inflammation such as cyclooxygenase (COX) enzymes .

Mode of Action

Benzothiazole derivatives have been reported to inhibit cox enzymes , which are crucial for the conversion of arachidonic acid into pro-inflammatory mediators. This suggests that the compound might exert its effects by inhibiting these enzymes, thereby reducing inflammation.

Pharmacokinetics

A study on similar compounds has reported a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide in laboratory experiments is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
One limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different disease states. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide. One area of interest is in its potential use as a treatment for neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound can improve cognitive function in animal models of these diseases, and further research is needed to determine its potential therapeutic applications.
Another area of interest is in the development of new analogs of this compound that may have improved efficacy and fewer side effects. By modifying the chemical structure of this compound, researchers may be able to create compounds that are more effective at treating specific diseases.
Finally, further research is needed to fully understand the mechanism of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to identify new targets for drug development and improve the efficacy of existing treatments.

Synthesis Methods

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-5-methylisoxazole. This reaction results in the formation of 2-(2-bromo-5-methylisoxazol-3-yl)thiophene. The next step involves the reaction of this intermediate with 2-aminobenzenethiol to produce the final product, this compound.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide has been the subject of numerous scientific studies that have explored its potential therapeutic applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that this compound has anti-tumor effects and can inhibit the growth of cancer cells.
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on the central nervous system. Research has shown that this compound can improve cognitive function and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c1-9-8-12(21-19-9)14(20)18-15-10(6-7-22-15)16-17-11-4-2-3-5-13(11)23-16/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUQYVKJKAXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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